9-hydroxypyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione
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Overview
Description
9-hydroxypyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione is a complex organic compound known for its significant biological activity. It is a derivative of carbazole, a tricyclic aromatic compound, and has been studied extensively for its potential as an inhibitor of certain kinases, particularly Wee1 and Chk1 checkpoint kinases .
Preparation Methods
The synthesis of 9-hydroxypyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione typically involves the preparation of N-substituted (5-methoxyphenyl)ethenylindoles, which are then subjected to various chemical reactions to form the target compound . The synthetic route often includes steps such as cyclization, oxidation, and substitution reactions under controlled conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
9-hydroxypyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly at the nitrogen atoms, are common and can lead to the formation of various analogues.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are often derivatives with modified biological activity.
Scientific Research Applications
9-hydroxypyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 9-hydroxypyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione involves its binding to the ATP-binding site of Wee1 and Chk1 kinases. This binding inhibits the activity of these kinases, leading to the abrogation of the G2/M cell cycle checkpoint. This inhibition prevents the phosphorylation of tyrosine 15 of Cdc2, thereby promoting cell cycle progression and potentially leading to cell death in cancer cells .
Comparison with Similar Compounds
9-hydroxypyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione is unique due to its potent dual inhibition of Wee1 and Chk1 kinases. Similar compounds include:
9-hydroxy-4-phenylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione: This compound also inhibits Wee1 and Chk1 but may have different side chain modifications.
9-amino-4-(2-chlorophenyl)pyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione: Another derivative with similar kinase inhibition properties.
These compounds share a common pyrrolo[3,4-c]carbazole scaffold but differ in their side chains and specific biological activities.
Properties
Molecular Formula |
C14H8N2O3 |
---|---|
Molecular Weight |
252.22 g/mol |
IUPAC Name |
9-hydroxy-6H-pyrrolo[3,4-c]carbazole-1,3-dione |
InChI |
InChI=1S/C14H8N2O3/c17-6-1-3-9-8(5-6)11-10(15-9)4-2-7-12(11)14(19)16-13(7)18/h1-5,15,17H,(H,16,18,19) |
InChI Key |
IJHAYZZOYYQESB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C3=C(N2)C=CC4=C3C(=O)NC4=O |
Origin of Product |
United States |
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